molecular formula C6H12O2 B3368329 2-Methoxy-2-methylbut-3-EN-1-OL CAS No. 2088-02-0

2-Methoxy-2-methylbut-3-EN-1-OL

Cat. No. B3368329
CAS RN: 2088-02-0
M. Wt: 116.16 g/mol
InChI Key: MPRGYBHBLONXQT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-Methyl-3-buten-1-ol” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

“3-Methyl-2-buten-1-ol” reacts with nitrosocarbonyl benzene to yield 5-hydroxy-isoxazolidines . A proposed reaction mechanism involves the protonation of the alcohol to form H3O, which then leaves via SN1 forming a tertiary carbocation with a trigonal planar geometry .


Physical And Chemical Properties Analysis

“2-Methyl-3-buten-1-ol” is a clear colourless to very slightly yellow liquid . It has a phenolic, metallic odor bearing a resemblance to iron gallate ink .

Safety and Hazards

The safety data sheet for “2-Methyl-2-butanol”, a similar compound, indicates that it is highly flammable and harmful if swallowed . It causes serious eye damage and may cause respiratory irritation . It is advised to use personal protective equipment, avoid breathing vapours, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-methoxy-2-methylbut-3-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-4-6(2,5-7)8-3/h4,7H,1,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRGYBHBLONXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90607300
Record name 2-Methoxy-2-methylbut-3-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90607300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-2-methylbut-3-EN-1-OL

CAS RN

2088-02-0
Record name 2-Methoxy-2-methylbut-3-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90607300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxy-2-methylbut-3-EN-1-OL
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
2-Methoxy-2-methylbut-3-EN-1-OL

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